molecular formula C15H14N2O5 B2796720 2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid CAS No. 2375260-16-3

2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid

Cat. No.: B2796720
CAS No.: 2375260-16-3
M. Wt: 302.286
InChI Key: NAGHVTSOYVXAPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid (CAS 2229976-16-1) is a chemical compound with the molecular formula C15H14N2O6 and a molecular weight of 318.28 g/mol . It is supplied for research purposes and must be handled by qualified personnel only. This product is strictly labeled "For Research Use Only," and is not intended for diagnostic, therapeutic, or any human use. Compounds within this chemical class, which feature the 2-(2,6-dioxopiperidin-3-yl)isoindoline moiety, have been investigated for their biological activity, particularly as inhibitors of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a key cytokine implicated in a range of pathological conditions, and agents that modulate its production are of significant interest in biomedical research . Researchers should store this product sealed in a dry environment at 2-8°C to ensure stability .

Properties

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-12-5-4-11(14(21)16-12)17-7-10-8(6-13(19)20)2-1-3-9(10)15(17)22/h1-3,11H,4-7H2,(H,19,20)(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGHVTSOYVXAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable dicarbonyl compound.

    Introduction of the Isoindolinone Moiety: The isoindolinone structure is introduced via a condensation reaction with an appropriate anhydride or acid chloride.

    Coupling Reaction: The final step involves coupling the piperidine and isoindolinone intermediates through an acylation reaction to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Reactivity of the Acetic Acid Moiety

The carboxylic acid group enables classical acid-base and nucleophilic acyl substitution reactions:

  • Salt Formation : Reacts with bases (e.g., NaOH) to form water-soluble sodium salts, enhancing bioavailability .

  • Esterification : Forms esters with alcohols under acidic catalysis (e.g., H₂SO₄), yielding derivatives like methyl or ethyl esters for prodrug applications .

  • Amidation : Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt), producing amides critical for PROTAC linker design .

Transformations Involving the Isoindoline Core

The electron-deficient isoindoline ring participates in electrophilic and palladium-catalyzed reactions:

  • Bromination : Selective bromination at the 5-position using N-bromosuccinimide (NBS) under UV light generates intermediates for cross-coupling .

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to introduce aromatic substituents .

  • Nucleophilic Aromatic Substitution : Displaces halides (e.g., Br) with thiols or amines under basic conditions (DIEA, Pd₂(dba)₃/xantphos) .

Dioxopiperidine Ring Modifications

The 2,6-dioxopiperidine ring undergoes hydrolytic and reductive changes:

  • Hydrolysis : Under acidic conditions (HCl, H₂O), the lactam ring opens to form a glutaric acid derivative .

  • Reductive Amination : Catalytic hydrogenation (H₂/Pd-C) reduces imine bonds, enabling structural diversification .

Key Reaction Conditions and Outcomes

Reaction Type Reagents/Conditions Product Yield Source
EsterificationMeOH, H₂SO₄, refluxMethyl ester85%
AmidationEDC, HOBt, DIEA, RTAmide conjugate (PROTAC linker)72%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, dioxane, 80°C5-Aryl substituted derivative65%
Thiol SubstitutionPhCH₂SH, Pd₂(dba)₃, xantphos, 120°C5-Benzylthio analog58%

Mechanistic Insights

  • Acid-Catalyzed Reactions : Protonation of the acetic acid group enhances electrophilicity, facilitating nucleophilic attack at the carbonyl carbon .

  • Pd-Mediated Coupling : Oxidative addition of Pd⁰ to the C–Br bond initiates cross-coupling with boronic acids or thiols .

  • Ring-Opening Dynamics : Acidic hydrolysis of the dioxopiperidine lactam proceeds via nucleophilic addition of water to the carbonyl, followed by ring cleavage .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 200°C, forming CO₂ and piperidine derivatives .

  • Oxidative Sensitivity : The isoindoline core is prone to oxidation by strong oxidizers (e.g., KMnO₄), yielding quinone-like structures .

This compound’s versatility in organic synthesis and medicinal chemistry is underscored by its ability to undergo diverse transformations, enabling applications in drug discovery (e.g., PROTACs ) and materials science. Experimental protocols emphasize rigorous control of temperature, catalysts, and pH to optimize yields .

Scientific Research Applications

2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases such as cancer and inflammatory disorders.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its unique properties are leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The compound’s analogs differ in substituents, linker groups, and isoindolinone oxidation states. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituent/Linker Core Structure Key Applications Molecular Weight (g/mol) References
2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid Acetic acid 1-oxoisoindolin PROTAC linker 317.30
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid Amino-oxobutanoic acid 1-oxoisoindolin PROTAC intermediate 346.31
2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetic acid Oxy-acetic acid 1,3-dioxoisoindolin PROTAC synthesis 332.27
(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)glycine Glycine 1,3-dioxoisoindolin CRBN recruitment in PROTACs 331.28
2-(2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)phenoxy)acetic acid Phenoxy-acetic acid 1-oxoisoindolin Kinase-targeted PROTACs 419.38

Functional Implications of Structural Variations

Core Structure: 1-oxoisoindolin vs. Substituent Effects:

  • Acetic Acid (Target Compound) : Balances hydrophilicity and linker flexibility, making it a versatile intermediate .
  • Glycine () : Increases hydrogen-bonding capacity, improving CRBN engagement .
  • Phenoxy (): Introduces aromaticity, which may enhance target protein binding but reduce metabolic stability .

Biological Activity :

  • The glycine-linked analog () demonstrates superior CRBN recruitment in PROTACs compared to the acetic acid variant due to its zwitterionic nature .
  • The 1,3-dioxoisoindolin core () shows higher reactivity in coupling reactions, enabling efficient PROTAC assembly .

Physicochemical Properties: Solubility: Amino-substituted analogs (e.g., ) exhibit higher aqueous solubility than oxy-linked derivatives . Stability: The 1-oxoisoindolin core (Target Compound) is less prone to hydrolysis than 1,3-dioxoisoindolin derivatives .

Biological Activity

2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid, also known by its CAS number 2103656-92-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H15N3O5
Molecular Weight317.30 g/mol
CAS Number2103656-92-2
Purity≥ 98%
Physical FormSolid

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Kinase Activity : The compound has been evaluated for its ability to inhibit specific kinases associated with cancer proliferation. In vitro studies have shown that it can effectively inhibit BRAF V600E kinase activity with IC50 values ranging from 40 to 88 nM, indicating significant potency against this target .
  • Antiproliferative Effects : In studies involving melanoma and colon cancer cell lines, the compound demonstrated dose-dependent antiproliferative activity, suggesting its potential as a therapeutic agent in oncology .
  • Combination Therapies : The compound has been explored in combination with other agents for enhanced efficacy in treating various cancers, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .

Case Study 1: Melanoma Treatment

A study published in Molecular Cancer Therapeutics investigated the effects of this compound on melanoma cells. The results indicated that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner. The study concluded that this compound could be a promising candidate for further development in melanoma therapies .

Case Study 2: Combination Therapy with Encorafenib

In another research effort, the compound was tested alongside encorafenib, a known BRAF inhibitor. The combination showed synergistic effects in inhibiting tumor growth in preclinical models of melanoma, suggesting that this compound may enhance the efficacy of existing treatments for BRAF-mutant cancers .

Safety and Toxicology

Preliminary safety assessments indicate that while the compound exhibits biological activity against cancer cells, further toxicological studies are necessary to fully understand its safety profile. Current data suggest moderate toxicity levels; however, comprehensive clinical trials are required to establish safe dosage ranges for human use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst yields structurally analogous compounds. Reaction parameters such as reflux duration (2.5–5 hours), molar ratios (1:1.1 for aldehyde to amine), and recrystallization solvents (DMF/acetic acid mixtures) are critical for optimizing yield and purity .

Q. What spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are indispensable. NMR confirms structural integrity (e.g., verifying dioxopiperidinyl and isoindolinone moieties), while HPLC assesses purity (>95% as per safety data sheets). Mass spectrometry (MS) further validates molecular weight (e.g., C14H12N2O5, MW 288.26) .

Q. How can researchers ensure reproducibility in biological activity assays for this compound?

  • Methodological Answer : Standardize assay protocols by controlling variables such as solvent choice (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity), cell line passage number, and incubation times. Cross-validation using orthogonal assays (e.g., enzymatic inhibition and cellular viability) minimizes false positives/negatives .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance the design of novel derivatives?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict electronic properties and reaction pathways. For instance, transition-state modeling identifies energetically favorable synthetic routes, while molecular docking screens for binding affinity to biological targets like proteasomal enzymes. Experimental data can then refine computational models iteratively .

Q. What strategies resolve discrepancies in biological activity data across experimental models?

  • Methodological Answer : Discrepancies often arise from model-specific factors (e.g., membrane permeability in cell lines vs. tissue penetration in vivo). Address this by:

  • Conducting dose-response curves across multiple models.
  • Validating target engagement via biochemical assays (e.g., Western blot for protein degradation).
  • Applying multivariate statistical analysis to isolate confounding variables .

Q. How can advanced separation technologies improve purification efficiency?

  • Methodological Answer : Membrane-based systems (e.g., nanofiltration) or preparative HPLC with chiral columns enhance resolution of stereoisomers. For scale-up, continuous chromatography systems reduce solvent waste and improve throughput. Solvent selection (e.g., acetic acid for recrystallization) must balance polarity and environmental safety .

Q. What experimental design principles minimize variability in synthetic yield during scale-up?

  • Methodological Answer : Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stirring rate). For example, a factorial design might reveal that maintaining a reflux temperature of 110°C ±2°C and a 1:1.2 molar ratio reduces batch-to-batch variability. Statistical tools like ANOVA validate these findings .

Data Contradiction Analysis

Q. How should researchers address conflicting results in stability studies under varying storage conditions?

  • Methodological Answer : Stability discrepancies (e.g., degradation in aqueous vs. solid-state) require accelerated stability testing (40°C/75% RH for 6 months) paired with degradation product profiling (LC-MS). If degradation pathways differ, adjust formulation (e.g., lyophilization for hygroscopic compounds) or storage buffers (e.g., antioxidants for oxidation-prone moieties) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.